Ethyl 4-butyl-3-hydroxyoctanoate
Description
While direct data on this compound are absent in the provided evidence, its structural features align with esters discussed in pharmacological, aromatic, and synthetic chemistry contexts . Hydroxy esters like this are often utilized in flavoring agents, pharmaceutical intermediates, or specialty chemical synthesis due to their polarity, hydrogen-bonding capacity, and tailored hydrophobicity.
Properties
CAS No. |
61097-27-6 |
|---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
ethyl 4-butyl-3-hydroxyoctanoate |
InChI |
InChI=1S/C14H28O3/c1-4-7-9-12(10-8-5-2)13(15)11-14(16)17-6-3/h12-13,15H,4-11H2,1-3H3 |
InChI Key |
LBRQBDSJCCLYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)C(CC(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-butyl-3-hydroxyoctanoate typically involves the esterification of 4-butyl-3-hydroxyoctanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction and improve yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-butyl-3-hydroxyoctanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-butyl-3-oxooctanoate.
Reduction: Formation of 4-butyl-3-hydroxyoctanol.
Substitution: Formation of amides or other substituted esters.
Scientific Research Applications
Ethyl 4-butyl-3-hydroxyoctanoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavorings, and other consumer products.
Mechanism of Action
The mechanism of action of ethyl 4-butyl-3-hydroxyoctanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Ethyl 4-(Benzyloxy)-3-oxobutanoate (CAS 67354-34-1)
Structural Differences :
- Functional Groups: Replaces the hydroxyl group in Ethyl 4-butyl-3-hydroxyoctanoate with a benzyloxy group and an oxo (ketone) group at position 3 .
- Backbone Length: Shorter chain (butanoate vs. octanoate).
Physicochemical Properties :
Ethyl 4-chloro-3-oxobutanoate (CAS 638-07-3)
Structural Differences :
Reactivity :
Physical Properties :
- Boiling Point: Not explicitly listed, but chloro-substituted esters typically exhibit higher volatility than hydroxy-substituted analogs.
Methyl 4-methoxy-3-oxobutyrate
Structural Differences :
Functional Implications :
- The methoxy group enhances electron-donating effects, influencing reactivity in condensation reactions .
- Shorter chain length reduces lipophilicity compared to this compound.
Comparative Analysis of Key Properties
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